3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate
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Overview
Description
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is a biochemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is used in various fields of scientific research, particularly in proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with propyl acetate under specific conditions. One method involves using toluene as a solvent and lactic acid as a catalyst . The reaction is carried out at 80°C for 2.5 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is a potent phosphodiesterase III A inhibitor and has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.
4-Hydroxy-2-quinolones: These compounds are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is unique due to its specific structure and the presence of both quinoline and acetate moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Properties
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]propyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(16)18-7-2-8-19-12-5-3-11-4-6-14(17)15-13(11)9-12/h3,5,9H,2,4,6-8H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUUOUBAARPJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC1=CC2=C(CCC(=O)N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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